1-(2-Chlorobenzyl)piperidin-4-amine hydrochloride
Overview
Description
Scientific Research Applications
Crystal Structure and Theoretical Studies
The crystal structure of compounds related to 1-(2-Chlorobenzyl)piperidin-4-amine hydrochloride, such as (E)-1-benzyl-N-(4-chlorobenzylidene)piperidin-4-amine, has been determined through slow solvent evaporation methods. Single crystal X-ray diffraction studies reveal their orthorhombic system and P21 space group. Density Functional Theory (DFT) calculations further support these findings, highlighting the utility of these compounds in exploring molecular configurations and electronic properties (Kumar et al., 2020).
Synthesis and Antibacterial Activity
Research involving similar piperidine derivatives has led to the development of compounds with significant antibacterial properties. For instance, compounds synthesized from 1-(4-(4-piperidin-1-yl)phenyl)ethanone have shown promising results against bacterial strains, demonstrating the potential of such chemical structures in contributing to new antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
Fluorescent Probes for DNA Detection
Novel compounds, including those with piperidine structures, have been synthesized and evaluated for their potential as DNA-specific fluorescent probes. Their interaction with ct-DNA has been investigated through fluorescence spectroscopy, indicating significant enhancements in fluorescence emission intensity. This suggests their applicability in bioanalytical chemistry for DNA detection and related research (Perin et al., 2011).
Vasodilation Properties
Compounds derived from piperidine structures, such as 2-(alicyclic-amino)-4,6-diaryl-3-pyridinecarboxylates, have been synthesized and tested for vasodilation properties. Their considerable potency in causing vasodilation, as demonstrated in isolated thoracic aortic rings of rats, suggests potential therapeutic applications in cardiovascular diseases (Girgis et al., 2008).
Conformational Analysis
Conformational studies on compounds structurally related to 1-(2-Chlorobenzyl)piperidin-4-amine hydrochloride, such as those involving {[1-(3-chloro-4-fluorobenzoyl)-4-fluoropiperidin-4yl]methyl}[(5-methylpyridin-2-yl)methyl]amine, have been conducted. Techniques like FTIR spectroscopy, X-ray diffraction, and thermal analyses (TGA, DSC) have provided insights into their stable conformations and potential for forming crystalline structures (Ribet et al., 2005).
properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]piperidin-4-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2.ClH/c13-12-4-2-1-3-10(12)9-15-7-5-11(14)6-8-15;/h1-4,11H,5-9,14H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGVSFTOYFLENSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC2=CC=CC=C2Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorobenzyl)piperidin-4-amine hydrochloride | |
CAS RN |
57645-60-0 | |
Record name | 4-Piperidinamine, 1-[(2-chlorophenyl)methyl]-, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57645-60-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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